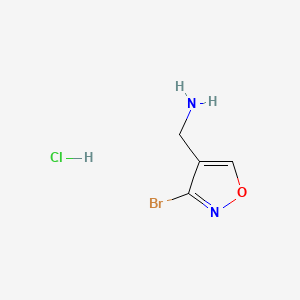
((1-(tert-Butoxycarbonyl)azetidin-3-ylidene)methyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}methyl)boronic acid: is a boronic acid derivative that features a unique azetidine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}methyl)boronic acid typically involves the formation of the azetidine ring followed by the introduction of the boronic acid moiety. One common method includes the reaction of tert-butyl carbamate with a suitable azetidine precursor under controlled conditions to form the azetidine ring. The boronic acid group is then introduced through a reaction with a boronic acid derivative .
Industrial Production Methods
the use of flow microreactor systems for the efficient and sustainable synthesis of tert-butoxycarbonyl derivatives suggests that similar methods could be adapted for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
({1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}methyl)boronic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the boronic acid group.
Substitution: The azetidine ring can undergo substitution reactions, particularly at the carbonyl and boronic acid positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the stability of the azetidine ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives with different functional groups, while substitution reactions can introduce various substituents onto the azetidine ring .
Aplicaciones Científicas De Investigación
({1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}methyl)boronic acid: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its boronic acid moiety, which can interact with diols and other biomolecules.
Medicine: Explored for its potential as a drug candidate, particularly in the development of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of ({1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}methyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The azetidine ring contributes to the compound’s stability and reactivity, allowing it to participate in various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Similar in structure due to the presence of the tert-butoxycarbonyl group.
3-(Bromoacetyl)coumarins: Shares reactivity characteristics with azetidine derivatives.
Uniqueness
({1-[(tert-butoxy)carbonyl]azetidin-3-ylidene}methyl)boronic acid: is unique due to its combination of the azetidine ring and boronic acid moiety, which provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C9H16BNO4 |
|---|---|
Peso molecular |
213.04 g/mol |
Nombre IUPAC |
[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]methylboronic acid |
InChI |
InChI=1S/C9H16BNO4/c1-9(2,3)15-8(12)11-5-7(6-11)4-10(13)14/h4,13-14H,5-6H2,1-3H3 |
Clave InChI |
RXZPKULWUNNDRX-UHFFFAOYSA-N |
SMILES canónico |
B(C=C1CN(C1)C(=O)OC(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate](/img/structure/B15302671.png)


![3-[4-(Dimethylamino)phenyl]-2-hydroxypropanoic acid](/img/structure/B15302702.png)

![tert-butyl N-[1-(3,3-difluorocyclobutyl)-2-hydroxyethyl]carbamate](/img/structure/B15302715.png)
![7-Bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B15302722.png)


![benzyl N-[2-(4-ethenylphenyl)ethyl]carbamate](/img/structure/B15302738.png)
![tert-butyl (1R,3R,4S,5S)-5-amino-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15302740.png)

